REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[Cl:8].[CH:9]([C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1)=[O:10].C(=O)([O-])[O-].[Na+].[Na+].C(OCC)(=O)C>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH:9]([C:11]1[CH:16]=[CH:15][C:14]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[Cl:8])=[CH:13][CH:12]=1)=[O:10] |f:2.3.4,^1:42,44,63,82|
|
Name
|
|
Quantity
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0.24 mL
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Type
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reactant
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Smiles
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BrC1=C(C=CC=C1)Cl
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Name
|
|
Quantity
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0.35 g
|
Type
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reactant
|
Smiles
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C(=O)C1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
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2.6 mL
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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0.34 g
|
Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting reaction mixture
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Type
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TEMPERATURE
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Details
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was refluxed for 3 h
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Duration
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3 h
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Type
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TEMPERATURE
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Details
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cooled
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Type
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WASH
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Details
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The organic phase was washed with water, saturated aq. sodium bicarbonate, brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
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the residue obtained
|
Type
|
CUSTOM
|
Details
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was purified by chromatography (hexane:ethyl acetate; 4:1)
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Name
|
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Type
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product
|
Smiles
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C(=O)C1=CC=C(C=C1)C1=C(C=CC=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |